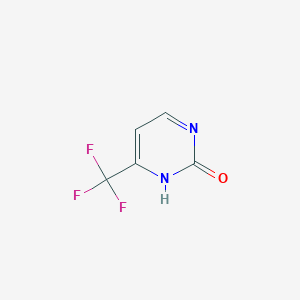
2-羟基-4-(三氟甲基)嘧啶
描述
Synthesis Analysis 2-Hydroxy-4-(trifluoromethyl)pyrimidine is synthesized through various methods involving cyclization reactions and condensation processes. One method includes the reaction of β-alkoxyvinyl trifluoromethyl ketones with acetamidine or benzamidine hydrochloride, testing different conditions to obtain pyrimidines or tetrahydropyrimidines (Zanatta et al., 1998). Another approach involves a facile three-step procedure, including cyclization of 2-aminothiophene-3-carbonitrile with trifluoroacetic acid, followed by chlorination and nucleophilic substitution reaction (Yang et al., 2014).
Molecular Structure Analysis The molecular structure of 2-Hydroxy-4-(trifluoromethyl)pyrimidine and its derivatives have been characterized by various techniques including X-ray diffraction analysis, which reveals the planarity of the molecule and the presence of conjugated aromatic rings (Zhang et al., 2013).
Chemical Reactions and Properties These compounds are involved in various chemical reactions, including cyclo-condensation and Suzuki cross-coupling reactions, leading to the synthesis of heteroarylpyrimidines and other biologically significant molecules (Saygılı et al., 2004).
Physical Properties Analysis Studies on 2-Hydroxy-4-(trifluoromethyl)pyrimidine have elucidated its stable conformations, bond angle distortions, and chemical shifts through experimental and quantum chemical analyses, highlighting its unique structural and electronic properties (Arjunan et al., 2018).
Chemical Properties Analysis The chemical properties of 2-Hydroxy-4-(trifluoromethyl)pyrimidine derivatives, such as their reactivity and interaction with biological molecules like DNA, have been studied. These compounds exhibit significant biological activities and interact with DNA through various modes, indicating their potential for further pharmacological exploration (Zhang et al., 2013).
科学研究应用
它被用于生理研究,以研究萜类代谢与植物激素和甾醇的调节关系,这对细胞分裂、伸长和衰老至关重要(Grossmann, 1990)。
该化合物用于化学研究,用于1,2,4-噁二唑-嘧啶盐环对环转化(Buscemi et al., 2006)。
它有助于合成具有氨基酸残基位于2位的生物活性蚓啶和嘧啶,这在药物化学中具有重要意义(Sugimoto et al., 1979)。
该化合物还用于制备各种2-烷氧基产物和新颖的O1,O3-二取代甘油和噁唑吡啶嘧啶酮甜菜碱衍生物(Abass & Mayas, 2007)。
它参与合成4-(三氟甲基)吡啶并[4,3-d]嘧啶衍生物(Vasil’ev et al., 2010)。
它的化学和化疗兴趣源于其具有4-羟基-2-吡啉酮和尿嘧啶在一个环系统中的性质(Stadlbauer & Dang Van Tinh, 1999)。
它表现出潜在的抗炎、镇痛和退热活性(Antre et al., 2011)。
该化合物是三甲嘧啶衍生物的前体,具有抗菌活性(Stuart et al., 1983)。
2-羟基-4-(三氟甲基)嘧啶的衍生物显示出改善的抗炎和镇痛活性(Muralidharan et al., 2019)。
它的电化学还原性质有助于研究产物的化学和光谱性质(Smith & Elving, 1961)。
包括该化合物在内的吡唑嘧啶衍生物在硫酸溶液中大大抑制铜的腐蚀,显示出作为缓蚀剂的潜力(Xu et al., 2018)。
它对革兰氏阳性和阴性细菌具有抗菌活性(Deshmukh et al., 2009)。
安全和危害
未来方向
While specific future directions for 2-Hydroxy-4-(trifluoromethyl)pyrimidine are not available, pyrimidine derivatives are of great interest in drug discovery due to their wide range of pharmacological effects . They are often used as scaffolds for the design of new compounds with different biological profiles .
属性
IUPAC Name |
6-(trifluoromethyl)-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-2-9-4(11)10-3/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEBFEVZTGLOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361286 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
CAS RN |
104048-92-2 | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-4-(trifluoromethyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


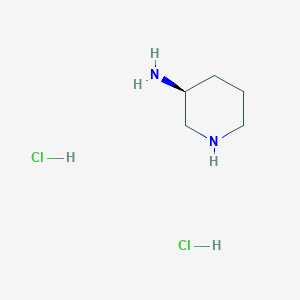

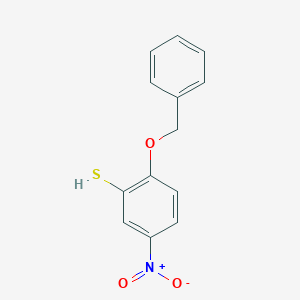
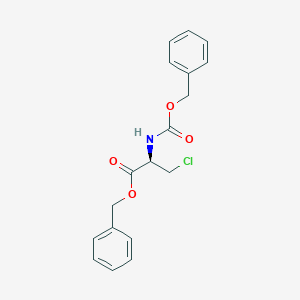
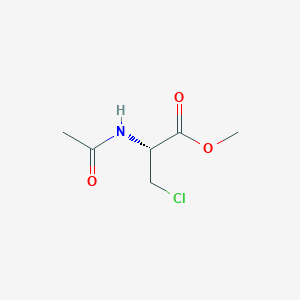
![1-[4-(2-Chloroethoxy)phenyl]-2-(ethyl-d5)-2-phenylethanone](/img/structure/B16468.png)
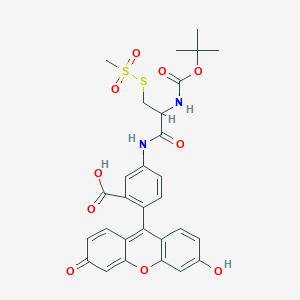
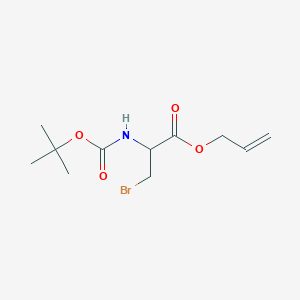


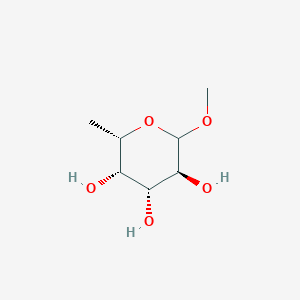
![thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B16490.png)
